molecular formula C16H12FN5O3 B2946842 N-(2-fluorobenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide CAS No. 1396886-72-8

N-(2-fluorobenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Katalognummer B2946842
CAS-Nummer: 1396886-72-8
Molekulargewicht: 341.302
InChI-Schlüssel: SSMYPYOLDIQVHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-fluorobenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide, also known as FPA-124, is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that plays a crucial role in regulating insulin signaling and glucose homeostasis. Inhibition of PTP1B has been shown to improve insulin sensitivity and glucose tolerance, making it a potential target for the treatment of type 2 diabetes.

Wirkmechanismus

N-(2-fluorobenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide works by inhibiting the activity of PTP1B, which is an enzyme that dephosphorylates insulin receptor substrate-1 (IRS-1), a key protein in the insulin signaling pathway. Inhibition of PTP1B leads to increased phosphorylation of IRS-1, which in turn enhances insulin signaling and glucose uptake in peripheral tissues.
Biochemical and Physiological Effects:
N-(2-fluorobenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide has been shown to improve glucose tolerance and insulin sensitivity in preclinical models of type 2 diabetes. It has also been shown to increase glucose uptake in skeletal muscle and adipose tissue. These effects are likely due to the inhibition of PTP1B and the subsequent enhancement of insulin signaling.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(2-fluorobenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is that it is a small molecule inhibitor, which makes it easier to administer and study in preclinical models. However, one limitation is that it is not specific to PTP1B and can inhibit other phosphatases at higher concentrations. This could potentially lead to off-target effects and limit its therapeutic potential.

Zukünftige Richtungen

There are several future directions for the study of N-(2-fluorobenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide. One direction is to further investigate its potential as a therapeutic agent for the treatment of type 2 diabetes. This could involve preclinical studies in larger animal models and eventually human clinical trials. Another direction is to explore its potential as a tool compound for studying the role of PTP1B in insulin signaling and glucose homeostasis. This could involve the development of more specific PTP1B inhibitors or the use of genetic models to study the effects of PTP1B inhibition. Overall, N-(2-fluorobenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide has shown promising results in preclinical studies and warrants further investigation as a potential therapeutic agent for the treatment of type 2 diabetes.

Synthesemethoden

The synthesis of N-(2-fluorobenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide involves a multi-step process starting with commercially available starting materials. The first step involves the synthesis of 2-(2-fluorobenzyl)oxazole-4-carboxylic acid, which is then coupled with pyrazine-2-carboxylic acid to form the pyrazine-2-carboxamido derivative. The final step involves the amidation of the carboxylic acid with the amine to form the desired product.

Wissenschaftliche Forschungsanwendungen

N-(2-fluorobenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide has been extensively studied in preclinical models of type 2 diabetes and has shown promising results. In a mouse model of diet-induced obesity, N-(2-fluorobenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide was shown to improve glucose tolerance and insulin sensitivity. In another study, N-(2-fluorobenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide was shown to improve glucose homeostasis in a rat model of type 2 diabetes. These preclinical studies suggest that N-(2-fluorobenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide has potential as a therapeutic agent for the treatment of type 2 diabetes.

Eigenschaften

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN5O3/c17-11-4-2-1-3-10(11)7-20-14(23)13-9-25-16(21-13)22-15(24)12-8-18-5-6-19-12/h1-6,8-9H,7H2,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMYPYOLDIQVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorobenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.